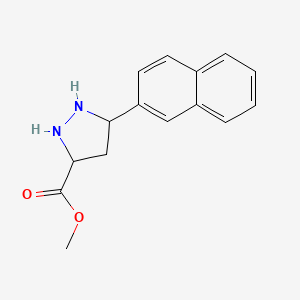![molecular formula C9H15N3O2 B12347678 N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the reaction of 5-methyl-1H-pyrazole with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with beta-alanine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist to androgen receptors, thereby inhibiting the signaling pathways involved in certain types of cancer . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide
- 5-methyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-5-phenyl-1H-pyrazole
Uniqueness
N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine stands out due to its unique combination of the pyrazole ring and beta-alanine moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to act as an androgen receptor antagonist is a distinctive feature that makes it valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-[2-(5-methylpyrazol-1-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-8-2-5-11-12(8)7-6-10-4-3-9(13)14/h2,5,10H,3-4,6-7H2,1H3,(H,13,14) |
InChI Key |
KATUQODWCUNIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)

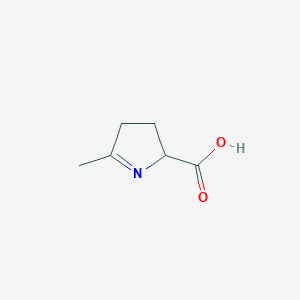
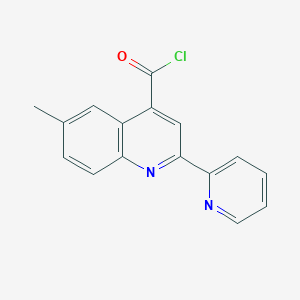
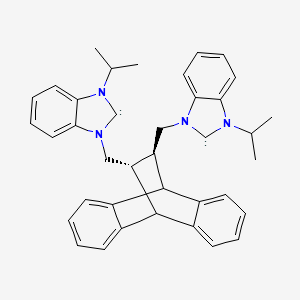
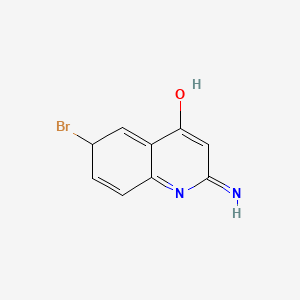
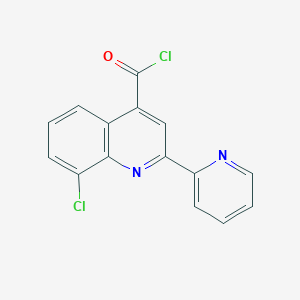
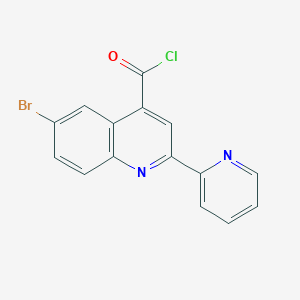
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)
